2,6-Diethyl-3,5-dimethyl-4H-pyran-4-one
Overview
Description
2,6-Diethyl-3,5-dimethyl-4H-pyran-4-one is a chemical compound belonging to the 4H-pyran class. Pyrans are notable for their diverse applications in organic synthesis and pharmacological activities.
Synthesis Analysis
Improved methods for synthesizing derivatives of 4H-pyran, including 2,6-diethyl-3,5-dimethyl variants, have been developed. For instance, diethyl 2,6-dimethyl-4-aryl-4H-pyran-3,5-dicarboxylates were synthesized using ultrasound irradiation, which offers advantages like shorter reaction times and higher yields (Ni et al., 2010). Additionally, other methods involve multicomponent reactions using different catalysts and conditions, showing the versatility in synthesizing these compounds (Li et al., 2004).
Molecular Structure Analysis
The molecular structure of 2,6-Diethyl-3,5-dimethyl-4H-pyran-4-one and its derivatives have been extensively studied. For instance, ethyl 3,9-dimethyl-7-phenyl-6H-dibenzo[b,d]pyran-6-one-8-carboxylate has been analyzed using NMR and X-ray crystallography, revealing insights into the spatial arrangement of atoms and molecular conformation (Chao, 2014).
Chemical Reactions and Properties
4H-Pyran derivatives, including 2,6-diethyl-3,5-dimethyl variants, exhibit a range of chemical reactions due to their functional groups. For instance, they can undergo conjugate addition and cycloaddition reactions, leading to various structurally diverse compounds (Obydennov et al., 2022).
Physical Properties Analysis
Physical properties of 4H-pyran derivatives are characterized by their crystal structures and intermolecular interactions. For example, the study of 6-hydroxy-2,2-dimethyl-3,4-dihydro-2H-benzo[b]pyran showed that hydrogen bonding plays a significant role in its crystal packing and stability (Jha et al., 2000).
Chemical Properties Analysis
The chemical properties of 4H-pyran derivatives are influenced by their functional groups and molecular structure. For example, the presence of amino and cyano groups in certain derivatives impacts their reactivity and potential applications in organic synthesis and medicinal chemistry (Shi et al., 2003).
Scientific Research Applications
Synthesis and Chemical Properties :
- Improved Synthesis: Diethyl 2,6-dimethyl-4-aryl-4H-pyran-3,5-dicarboxylates have been synthesized using ultrasound irradiation, which offers advantages like shorter reaction time and higher yields compared to conventional methods (Chengliang Ni et al., 2010).
- New Podands: New derivatives of 3,5-disubstituted 4H-Pyran-4-one podands have been prepared, showcasing the chemical versatility of related compounds (A. Shahrisa & A. Banaei, 2000).
Biological and Pharmacological Applications :
- Amino-4H-Pyrans: 2-Amino-4H-pyrans, important in various applications like anticancer and antihypertensive treatments, can be synthesized from derivatives of 2,6-dimethyl-4H-pyran-4-one, showcasing its role as a precursor in medical chemistry (A. Zonouzi et al., 2006).
Optical Applications :
- Nonlinear Optical Chromophores: Symmetric derivatives of 4-(dicyanomethylene)-2-methyl-6-(p-(dimethylamino)styryl)-4H-pyran (a laser dye) have been synthesized and their nonlinear optical properties studied, indicating potential in electro-optical applications (C. R. Moylan et al., 1996).
Material Science :
- Silica Nanoparticles Catalysis: A green, efficient method using silica nanoparticles as a catalyst has been developed for the synthesis of 4H-pyrans and polysubstituted aniline derivatives from 2,6-dimethyl-4H-pyran-4-one, demonstrating its utility in material science applications (Subhash Banerjee et al., 2011).
properties
IUPAC Name |
2,6-diethyl-3,5-dimethylpyran-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-5-9-7(3)11(12)8(4)10(6-2)13-9/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIKNCDRPCIWJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)C(=C(O1)CC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345076 | |
Record name | 2,6-Diethyl-3,5-dimethyl-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diethyl-3,5-dimethyl-4H-pyran-4-one | |
CAS RN |
1202-10-4 | |
Record name | 2,6-Diethyl-3,5-dimethyl-4H-pyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1202-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Diethyl-3,5-dimethyl-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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